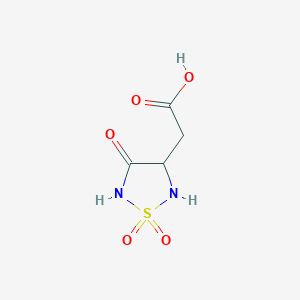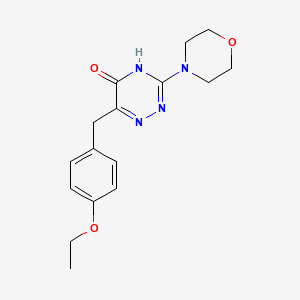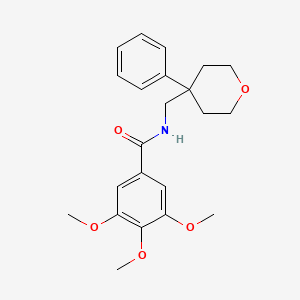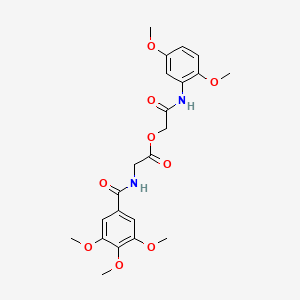
2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid is a heterocyclic compound containing a thiadiazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiadiazolidine derivative with an acetic acid derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield thiadiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiadiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or THF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiadiazolidine derivatives with different oxidation states .
Aplicaciones Científicas De Investigación
2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar thiadiazolidine ring structure and has been studied for its antimicrobial and anticancer properties.
Uniqueness
2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid is unique due to its specific structural features and the presence of both an acetic acid moiety and a thiadiazolidine ring.
Propiedades
Fórmula molecular |
C4H6N2O5S |
|---|---|
Peso molecular |
194.17 g/mol |
Nombre IUPAC |
2-(1,1,4-trioxo-1,2,5-thiadiazolidin-3-yl)acetic acid |
InChI |
InChI=1S/C4H6N2O5S/c7-3(8)1-2-4(9)6-12(10,11)5-2/h2,5H,1H2,(H,6,9)(H,7,8) |
Clave InChI |
JLFJSRSLXFOOCW-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(=O)NS(=O)(=O)N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine](/img/structure/B14870061.png)



![3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B14870069.png)


![8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14870083.png)
![N-(benzo[d]thiazol-2-yl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B14870085.png)

![4,6-Dichloro-2-(methylthio)-5-{[({[4-(trifluoromethoxy)anilino]carbonyl}oxy)imino]methyl}pyrimidine](/img/structure/B14870094.png)
